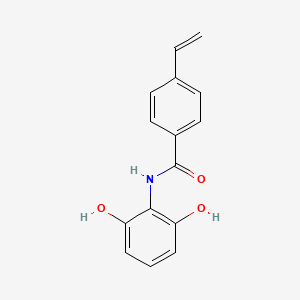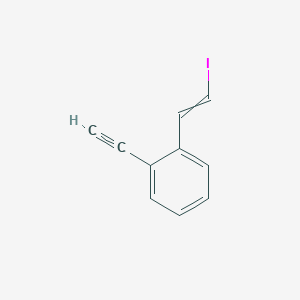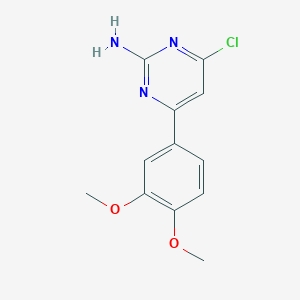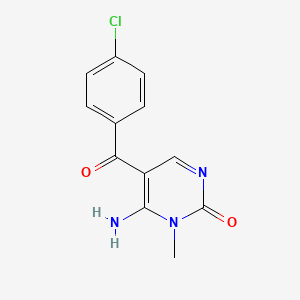
N-Acetyl-O-benzyl-L-seryl-4-chloro-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Acetyl-O-benzyl-L-seryl-4-chloro-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine” is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-Acetyl-O-benzyl-L-seryl-4-chloro-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups (e.g., Fmoc) are removed to allow the next amino acid to attach.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and phenyl groups.
Reduction: Reduction reactions can occur at the diaminomethylidene group.
Substitution: Substitution reactions may involve the chloro group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules or as a model compound for studying peptide synthesis and reactions.
Biology
In biological research, peptides like this one are often used to study protein interactions, enzyme functions, and cellular signaling pathways.
Medicine
In medicine, synthetic peptides are explored for their potential as therapeutic agents, including as drugs for treating various diseases.
Industry
In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials, due to their unique properties.
作用機序
The mechanism of action of “N-Acetyl-O-benzyl-L-seryl-4-chloro-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine” would depend on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, modulating their activity. This binding can trigger a cascade of cellular events, leading to the desired biological response.
類似化合物との比較
Similar Compounds
N-Acetyl-L-seryl-L-phenylalanyl-L-ornithine: A simpler peptide with similar amino acid components.
N-Acetyl-O-benzyl-L-seryl-L-phenylalanyl-L-ornithine: Lacks the chloro and diaminomethylidene groups.
Uniqueness
The presence of the chloro and diaminomethylidene groups in “N-Acetyl-O-benzyl-L-seryl-4-chloro-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine” makes it unique. These groups can significantly alter the compound’s chemical reactivity and biological activity, potentially leading to novel applications.
特性
CAS番号 |
646031-20-1 |
|---|---|
分子式 |
C27H35ClN6O6 |
分子量 |
575.1 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-phenylmethoxypropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C27H35ClN6O6/c1-17(35)32-23(16-40-15-19-6-3-2-4-7-19)25(37)34-22(14-18-9-11-20(28)12-10-18)24(36)33-21(26(38)39)8-5-13-31-27(29)30/h2-4,6-7,9-12,21-23H,5,8,13-16H2,1H3,(H,32,35)(H,33,36)(H,34,37)(H,38,39)(H4,29,30,31)/t21-,22+,23-/m0/s1 |
InChIキー |
YLPGHSVPZXMDSP-ZRBLBEILSA-N |
異性体SMILES |
CC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=C(C=C2)Cl)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
正規SMILES |
CC(=O)NC(COCC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)NC(CCCN=C(N)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)

propanedinitrile](/img/structure/B12593916.png)
![Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane](/img/structure/B12593932.png)
![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)

![3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12593973.png)


